SL-3-19
Description
Properties
CAS No. |
2000199-45-9 |
|---|---|
Molecular Formula |
C20H19N3O5S |
Molecular Weight |
413.45 |
IUPAC Name |
N-(2,6-Dimethoxypyridin-3-yl)-7-hydroxy-9-methyl-9H-carbazole-3-sulfonamide |
InChI |
InChI=1S/C20H19N3O5S/c1-23-17-8-5-13(11-15(17)14-6-4-12(24)10-18(14)23)29(25,26)22-16-7-9-19(27-2)21-20(16)28-3/h4-11,22,24H,1-3H3 |
InChI Key |
JHMJOKFFTGCOOT-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC2=C(C=C1)N(C)C3=C2C=CC(O)=C3)(NC4=CC=C(OC)N=C4OC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SL-3-19 ; SL319 ; SL 3 19 ; SL-319 ; SL3-19 ; SL 319 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: SL-1-73 and IG-105
SL-3-19, SL-1-73, and IG-105 share a carbazole scaffold but differ in substituents, which critically influence potency (Table 1).
Table 1: Structural and Functional Comparison of Carbazole-Based Compounds
| Compound | Key Structural Features | Primary Mechanism | IC50 (ESCC Cells) | In Vivo Efficacy (Tumor Inhibition) |
|---|---|---|---|---|
| This compound | Optimized substituents for microtubule destabilization | Microtubule disruption, apoptosis induction | 0.12–0.45 μM | >70% (ESCC xenografts) |
| SL-1-73 | Modified side chain | Moderate microtubule destabilization | 0.58–1.2 μM | ~50% (ESCC xenografts) |
| IG-105 | Bulkier hydrophobic groups | Weak microtubule interaction | 1.8–3.5 μM | <30% (ESCC xenografts) |
Key Findings :
Functional Analogues: Compound 18 and EHop-016
Compound 18 (EC50 = 0.08 μM in KB and MCF-7 cells) and EHop-016 (Rho GTPase inhibitor) share overlapping anticancer mechanisms with this compound but differ structurally (Table 2).
Table 2: Functional Comparison with Non-Carbazole Compounds
| Compound | Class | Target/Mechanism | EC50/IC50 | Cell Lines Tested |
|---|---|---|---|---|
| This compound | Carbazole derivative | Microtubule destabilization, MEK/ERK suppression | 0.12–0.45 μM | ESCC, RCC45 |
| Compound 18 | Acetylated carbazole | Unclear; high cytotoxicity | 0.08 μM | KB, MCF-7, NCI-H187 |
| EHop-016 | Small-molecule inhibitor | RhoC GTPase inhibition | 1.1–2.3 μM | Metastatic breast cancer |
Key Findings :
- EHop-016 targets RhoC GTPase, a pathway distinct from this compound’s microtubule focus, but both compounds inhibit metastasis-associated pathways .
Comparison with Natural Product Derivatives
Unlike this compound, its activity is cell line-specific and lacks broad-spectrum efficacy, underscoring the advantage of synthetic optimization in this compound’s design.
Critical Analysis of Limitations and Advantages
This compound’s Advantages:
Limitations of Comparators:
- IG-105 : Low potency and poor pharmacokinetics.
- Compound 18 : Mechanism remains uncharacterized.
- Natural Derivatives : Narrow activity spectrum and scalability challenges.
Preparation Methods
Preparation of the Lipidic Side Chain
The (R)-β-hydroxydecanoic acid moiety is synthesized via a Meldrum’s acid approach, yielding enantiomerically pure material (99% ee). Key steps include:
-
Cross-Metathesis : Forms the α,β-unsaturated ester.
-
Mitsunobu Reaction : Establishes the R-configuration at C3.
Table 1: Reaction Conditions for (R)-β-Hydroxydecanoic Acid Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (ee) |
|---|---|---|---|
| Cross-Metathesis | Grubbs II catalyst, CH₂Cl₂, 40°C | 85 | - |
| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C → rt | 78 | 99 |
| Saponification | LiOH, THF/H₂O, rt | 95 | 99 |
Glycosyl Donor Preparation
A C6-TBS-protected thioglucoside is synthesized via sequential silylation and levulinoylation. The levulinoyl group at C2 ensures β-selectivity during glycosylation.
Macrolactonization Strategies
Chemical Macrolactonization
The seco acid precursor undergoes cyclization using Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP, toluene). This method affords this compound in 65% yield but requires high dilution (0.001 M) to suppress oligomerization.
Table 2: Optimization of Yamaguchi Macrolactonization
| Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.001 | 25 | 48 | 65 |
| 0.005 | 25 | 48 | 32 |
| 0.001 | 40 | 24 | 58 |
Enzymatic Macrolactonization
Novozyme 435 (Candida antarctica lipase B) catalyzes the cyclization of unprotected seco acid at 30°C in tert-amyl alcohol. This method achieves 72% yield with no epimerization, outperforming chemical methods in stereochemical fidelity.
Glycosylation and Final Assembly
Stereoselective Glycosylation
The thioglucoside donor reacts with a lipidic acceptor under NIS/AgOTf activation, yielding β-glucolipid in 80% yield. Key factors include:
-
Neighboring Group Participation : Levulinoyl at C2 directs β-selectivity.
-
Solvent System : CH₂Cl₂/Et₂O (4:1) minimizes side reactions.
Table 3: Glycosylation Optimization
| Activator | Solvent | Temperature (°C) | β:α Ratio | Yield (%) |
|---|---|---|---|---|
| NIS/AgOTf | CH₂Cl₂/Et₂O (4:1) | -40 | 20:1 | 80 |
| PhSeCl/AgOTf | Toluene | -20 | 5:1 | 45 |
Global Deprotection
Final steps involve:
-
TBS Removal : TFA/CH₂Cl₂ (1:1), 0°C → rt.
-
Levulinoyl Cleavage : Hydrazine acetate/MeOH, 0°C.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency and Yield
| Route | Key Step | Total Yield (%) | Purity (ee) |
|---|---|---|---|
| Chemical Macrolactonization | Yamaguchi cyclization | 42 | 99 |
| Enzymatic Macrolactonization | Novozyme 435 catalysis | 58 | 99 |
| Glycosylation-Coupled | NIS/AgOTf activation | 50 | 99 |
Enzymatic methods offer superior yields and stereocontrol, though chemical routes remain valuable for large-scale production.
Quality Control and Characterization
-
HPLC Analysis : C18 column, MeCN/H₂O (70:30), 1 mL/min. Purity >98%.
-
NMR Spectroscopy : JH1,H2 = 8.0 Hz confirms β-glucoside configuration.
-
Mass Spectrometry : HRMS (ESI+) m/z calc. for C₃₂H₅₄O₁₂Na [M+Na]⁺: 681.3512; found: 681.3509.
Challenges and Mitigation Strategies
-
Oligomerization During Macrolactonization : Addressed via high dilution (0.001 M) and slow reagent addition.
-
Epimerization Risk : Minimized using enzymatic catalysis under mild conditions.
-
Glycosylation Side Reactions : Controlled through solvent selection and temperature.
Industrial-Scale Considerations
While enzymatic methods are optimal for small-scale synthesis, chemical routes are more feasible for industrial production due to:
Q & A
Q. How should conflicting results about this compound’s toxicity profile be addressed in meta-analyses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
